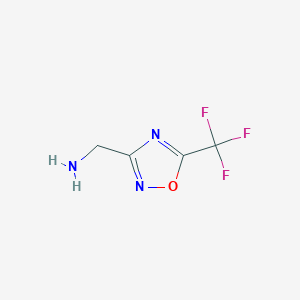

(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methanamine

Description

(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methanamine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a trifluoromethyl (-CF₃) group at the 5-position and an aminomethyl (-CH₂NH₂) group at the 3-position. Its molecular formula is C₄H₅F₃N₃O, with a molecular weight of 177.10 g/mol (estimated from structural analogs in ). The trifluoromethyl group enhances lipophilicity, metabolic stability, and electron-withdrawing properties, making it valuable in medicinal chemistry and agrochemical design .

The compound is often synthesized via cyclocondensation reactions, as seen in related oxadiazoles (e.g., coupling of amidoximes with trifluoromethyl-substituted carboxylic acid derivatives) . It is commercially available as a hydrochloride salt (CAS 1364677-67-7) to improve solubility and stability .

Properties

IUPAC Name |

[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3N3O/c5-4(6,7)3-9-2(1-8)10-11-3/h1,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMAOXYRYNOOQMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NOC(=N1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methanamine, also known as C-(5-Trifluoromethyl-[1,2,4]oxadiazol-3-yl)-methylamine hydrochloride, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological profile, including its synthesis, mechanisms of action, and therapeutic applications.

- Molecular Formula : CHClFNO

- Molecular Weight : 203.55 g/mol

- CAS Number : 1364677-67-7

- Synonyms : this compound hydrochloride

Synthesis

The synthesis of this compound involves various chemical reactions that typically include the formation of the oxadiazole ring followed by amination processes. Recent studies have focused on optimizing these synthetic routes to enhance yield and purity while minimizing environmental impact.

Anticancer Activity

Recent research indicates that derivatives of oxadiazoles demonstrate significant anticancer properties. For instance:

- Cytotoxicity : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), U-937 (monocytic leukemia), and SK-MEL-2 (melanoma). The IC values for these compounds can reach as low as 0.65 µM in certain cases .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 5a | MCF-7 | 0.65 |

| 5b | U-937 | 2.41 |

| 16a | SK-MEL-2 | <0.01 |

The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells. Studies have shown that they can activate key apoptotic pathways through the upregulation of p53 and caspase proteins . For example:

"Western blot analysis revealed that the above-described compound increased p53 expression level and caspase-3 cleavage in MCF-7 cells leading to activation of the apoptotic death" .

Selectivity and Inhibition Profiles

The selectivity of these compounds for cancerous versus non-cancerous cells is a critical aspect of their therapeutic potential. Some studies have highlighted their ability to selectively inhibit carbonic anhydrases (CAs), which are implicated in tumorigenesis:

| Compound | Target CA | K (pM) |

|---|---|---|

| 16a | hCA IX | 89 |

| 16b | hCA II | 750 |

This selectivity suggests potential for developing targeted therapies with reduced side effects compared to traditional chemotherapeutics .

Case Studies

- In Vivo Efficacy : A study evaluated the in vivo efficacy of oxadiazole derivatives in mouse models of cancer. Results indicated significant tumor reduction compared to control groups treated with saline solutions.

- Combination Therapy : Another case study explored the effects of combining this compound with established chemotherapeutics like doxorubicin. The combination showed enhanced efficacy and reduced resistance in resistant cancer cell lines.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key structural analogs:

Key Observations :

- Trifluoromethyl Group : Enhances lipophilicity (higher LogP vs. methoxymethyl analog) and resistance to oxidative metabolism compared to -OCH₃ or halogens .

- Hydrochloride Salts : Improve aqueous solubility (e.g., target compound’s HCl salt in vs. free base in ).

Sodium Channel Modulation

- The target compound’s analogs in (e.g., 28, 29) feature pyridylindazol or benzodioxolyl groups and show nanomolar affinity for voltage-gated sodium (Nav) channels. The trifluoromethyl group may enhance membrane permeability and target engagement compared to bulkier substituents .

Q & A

Q. How can stability under physiological conditions (pH, temperature) be systematically evaluated?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24h; quantify degradation via HPLC.

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition onset temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.